

# Technical Guide: Physicochemical Properties of 14-Benzoylmesaconine-8-palmitate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 14-Benzoylmesaconine-8-palmitate |
| Cat. No.:      | B12422992                        |

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**14-Benzoylmesaconine-8-palmitate**" is not found in the current scientific literature. Therefore, this technical guide provides a detailed analysis of its constituent components, 14-Benzoylmesaconine and Palmitic Acid, to offer a predictive overview of the potential physicochemical properties and biological activities of the esterified compound. All information regarding the combined molecule should be considered hypothetical.

## Introduction

This document provides a comprehensive examination of the physicochemical properties of the constituent parts of **14-Benzoylmesaconine-8-palmitate**. 14-Benzoylmesaconine is a monoester diterpenoid alkaloid found in plants of the *Aconitum* genus, known for its anti-inflammatory and analgesic properties.<sup>[1][2]</sup> Palmitic acid is a common saturated fatty acid with a 16-carbon chain, playing a crucial role in various biological processes.<sup>[3][4]</sup> The esterification of 14-Benzoylmesaconine at the 8-position with palmitic acid would result in a novel, more lipophilic molecule. Understanding the individual components is the first step in predicting the characteristics of this novel compound.

## Physicochemical Properties

The following tables summarize the known physicochemical properties of 14-Benzoylmesaconine and palmitic acid.

## 14-Benzoylmesaconine

| Property                   | Value                                                                                                                                                                                                                                           | Source                                                      |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula          | C <sub>31</sub> H <sub>43</sub> NO <sub>10</sub>                                                                                                                                                                                                | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Molecular Weight           | 589.7 g/mol                                                                                                                                                                                                                                     | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| IUPAC Name                 | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1 <sup>2,5</sup> .0 <sup>1,10</sup> .0 <sup>3,8,0<sup>13,17</sup>]]nonadecan-4-yl] benzoate</sup> | <a href="#">[5]</a>                                         |
| CAS Number                 | 63238-67-5                                                                                                                                                                                                                                      | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Appearance                 | White crystalline solid                                                                                                                                                                                                                         | <a href="#">[7]</a>                                         |
| Solubility                 | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml). Slightly soluble in water.                                                                                                                                                      | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| UV max (λ <sub>max</sub> ) | 228 nm                                                                                                                                                                                                                                          | <a href="#">[6]</a>                                         |
| XLogP3                     | -0.7                                                                                                                                                                                                                                            | <a href="#">[5]</a>                                         |

## Palmitic Acid

| Property          | Value                                                                   | Source               |
|-------------------|-------------------------------------------------------------------------|----------------------|
| Molecular Formula | C <sub>16</sub> H <sub>32</sub> O <sub>2</sub>                          | <a href="#">[4]</a>  |
| Molecular Weight  | 256.42 g/mol                                                            | <a href="#">[9]</a>  |
| IUPAC Name        | Hexadecanoic acid                                                       | <a href="#">[4]</a>  |
| CAS Number        | 57-10-3                                                                 | <a href="#">[10]</a> |
| Appearance        | White crystalline solid                                                 | <a href="#">[10]</a> |
| Melting Point     | 62.9 °C                                                                 | <a href="#">[4]</a>  |
| Boiling Point     | 351-352 °C                                                              | <a href="#">[4]</a>  |
| Density           | 0.852 g/cm <sup>3</sup> (at 25 °C)                                      | <a href="#">[4]</a>  |
| Solubility        | Insoluble in water; soluble in organic solvents like ethanol and ether. | <a href="#">[10]</a> |
| XLogP3            | 6.4                                                                     | <a href="#">[9]</a>  |

## Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of a novel organic compound such as **14-Benzoylmesaconine-8-palmitate**.

### Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[\[11\]](#)[\[12\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[11\]](#)
- Capillary tubes (sealed at one end)[\[13\]](#)[\[14\]](#)
- Thermometer[\[11\]](#)
- Mortar and pestle

**Procedure:**

- A small amount of the crystalline sample is finely ground using a mortar and pestle.[14]
- The powdered sample is packed into a capillary tube to a height of 1-2 mm.[13][14]
- The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[11][14]
- The sample is heated at a steady and slow rate, approximately 2°C per minute, to ensure accurate measurement.[11]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12]
- For a pure compound, the melting range should be sharp, typically within 1-2°C.[11]

## Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[15][16][17]

**Apparatus:**

- Test tubes
- Vortex mixer
- A range of solvents (e.g., water, ethanol, hexane, 5% NaOH, 5% HCl)[15][17]

**Procedure:**

- Approximately 25 mg of the compound is placed in a test tube.[15]
- 0.75 mL of the selected solvent is added in small portions.[15]

- The test tube is vigorously shaken or vortexed after each addition.[15][16]
- The solubility is observed and recorded. A compound is considered soluble if it completely dissolves.[18]
- If the compound is water-soluble, its pH can be tested with litmus paper to determine its acidic or basic nature.[16][17]
- For water-insoluble compounds, solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[17]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly  $^1\text{H}$  and  $^{13}\text{C}$ . [19][20][21][22]

### Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )[20]
- Internal standard (e.g., Tetramethylsilane - TMS)[21][22]

### Procedure:

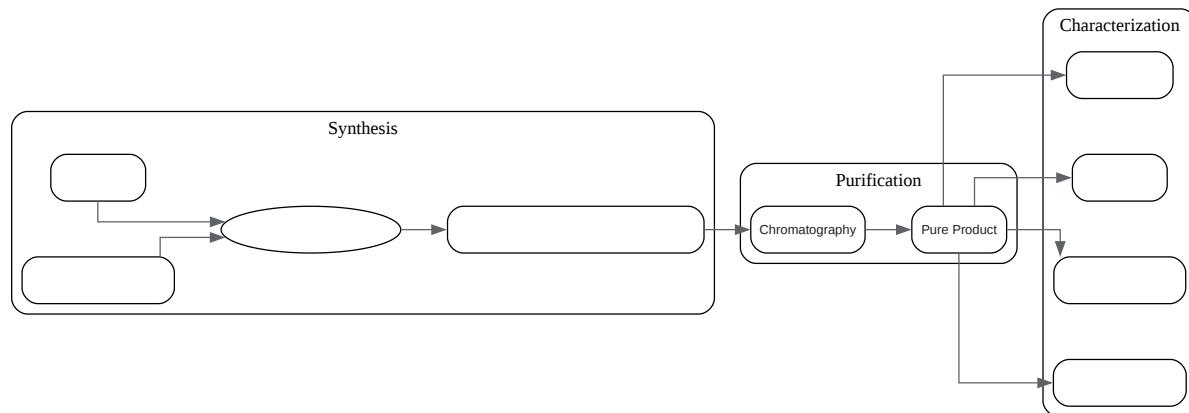
- A small amount of the purified sample is dissolved in a suitable deuterated solvent in an NMR tube.
- A small amount of an internal standard, such as TMS, is added. The signal from TMS is set to 0 ppm and is used as a reference point.[21]
- The NMR tube is placed in the spectrometer.

- The  $^1\text{H}$  NMR spectrum is acquired, which provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[21]
- The  $^{13}\text{C}$  NMR spectrum is then acquired to determine the number of different types of carbon atoms in the molecule.[19]
- Advanced 2D NMR techniques, such as COSY and HSQC, can be used to determine the connectivity between protons and carbons, aiding in the complete structural elucidation.[23]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through fragmentation patterns.[24][25]

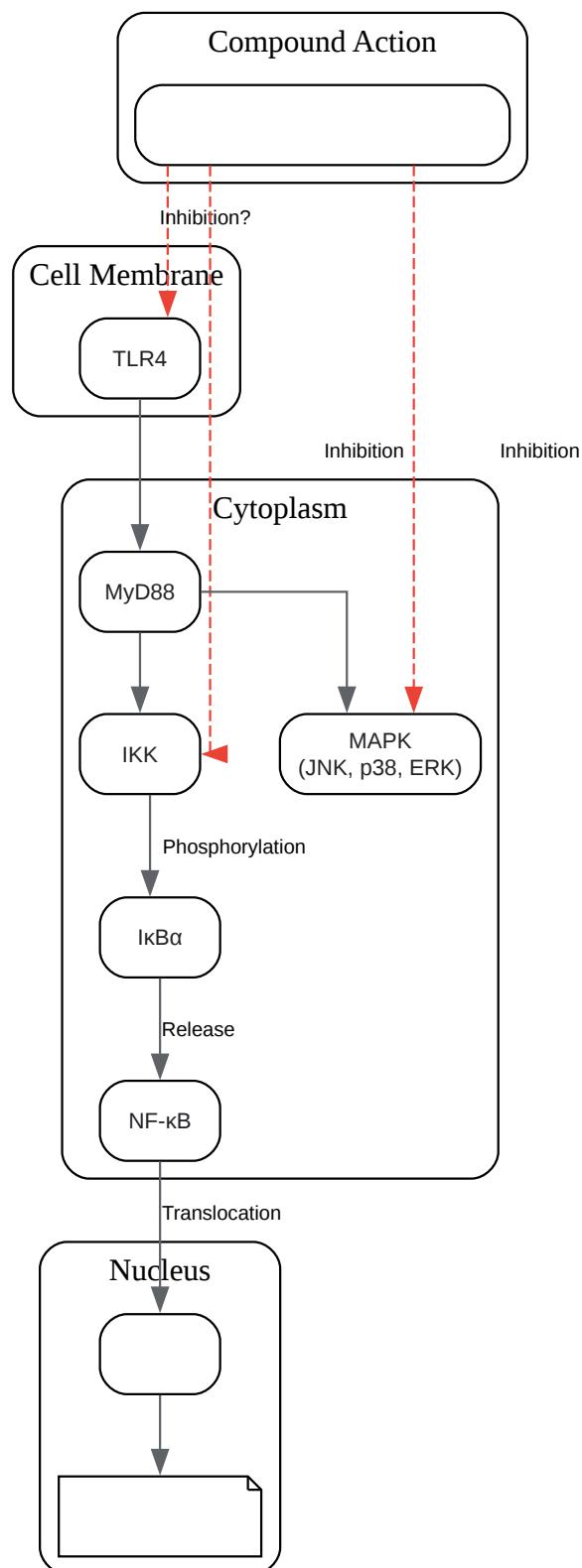
Apparatus:


- Mass spectrometer (e.g., LC-MS)[26][27]

Procedure:

- A small amount of the sample is introduced into the mass spectrometer.
- The sample is ionized, typically by losing an electron to form a positive ion.[24][25]
- The ions are then accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio.[25]
- A detector measures the abundance of each ion at a specific  $m/z$ .
- The resulting mass spectrum shows a molecular ion peak, which corresponds to the molecular weight of the compound.[24]
- The spectrum also displays fragment peaks, which result from the breakdown of the molecular ion. The pattern of these fragments can be used to deduce the structure of the molecule.[24][25]

## Mandatory Visualizations


## Hypothetical Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis and characterization of **14-Benzoylmesaconine-8-palmitate**.

## Hypothetical Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Hypothetical anti-inflammatory signaling pathway of **14-Benzoylmesaconine-8-palmitate**.

## Discussion of Potential Biological Activity

The biological activity of the hypothetical **14-Benzoylmesaconine-8-palmitate** can be inferred from its constituent molecules.

14-Benzoylmesaconine is known to possess significant anti-inflammatory, analgesic, and antiviral activities.<sup>[1][2][6]</sup> It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as IL-1 $\beta$ , IL-6, TNF- $\alpha$ , and nitric oxide.<sup>[2]</sup> The mechanism of its anti-inflammatory action involves the suppression of the NF- $\kappa$ B and MAPK signaling pathways.<sup>[2]</sup> More recently, it has been found to mitigate NLRP3 inflammasome-related diseases.<sup>[28]</sup>

Palmitic acid, on the other hand, is generally considered to have pro-inflammatory effects, particularly in the context of metabolic diseases.<sup>[29]</sup> It can induce the expression of pro-inflammatory genes in various cell types.<sup>[30]</sup> Palmitate is known to activate inflammatory signaling pathways, including the NF- $\kappa$ B pathway, often through Toll-like receptor 4 (TLR4).<sup>[30]</sup> It can also induce endoplasmic reticulum stress and apoptosis.<sup>[31]</sup>

The esterification of 14-Benzoylmesaconine with palmitic acid at the 8-position would significantly increase the lipophilicity of the molecule. This could have several consequences for its biological activity:

- Enhanced Bioavailability and Cell Permeability: The increased lipophilicity may improve the absorption and distribution of the compound, potentially allowing it to cross cell membranes more easily and reach intracellular targets.
- Modified Pharmacokinetics: The pharmacokinetic profile of the ester is likely to be different from that of 14-Benzoylmesaconine, potentially leading to a longer half-life.
- Altered Biological Activity: The addition of the palmitate moiety could modulate the intrinsic activity of the benzoylmesaconine core. The pro-inflammatory nature of palmitate might counteract the anti-inflammatory effects of benzoylmesaconine, or the ester as a whole could exhibit a novel activity profile. It is also possible that the ester acts as a prodrug, being hydrolyzed in vivo to release 14-Benzoylmesaconine and palmitic acid.

Further research, including synthesis, purification, and extensive in vitro and in vivo testing, is required to determine the actual physicochemical properties and biological activities of **14-Benzoylmesaconine-8-palmitate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]
- 4. Palmitic acid - Wikipedia [en.wikipedia.org]
- 5. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoylmesaconine | Mesaconine 14-benzoate | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Page loading... [guidechem.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]
- 18. chem.ws [chem.ws]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. azolifesciences.com [azolifesciences.com]
- 21. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. google.com [google.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. scientistlive.com [scientistlive.com]
- 27. cais.uga.edu [cais.uga.edu]
- 28. Benzoylmesaconine mitigates NLRP3 inflammasome-related diseases by reducing intracellular K<sup>+</sup> efflux and disrupting NLRP3 inflammasome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Palmitic acid is an intracellular signaling molecule involved in disease development - ProQuest [proquest.com]
- 30. journals.physiology.org [journals.physiology.org]
- 31. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 14-Benzoylmesaconine-8-palmitate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422992#physicochemical-properties-of-14-benzoylmesaconine-8-palmitate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)